molecular formula C8H16ClN3 B3095844 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1269105-97-6

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3095844
CAS No.: 1269105-97-6
M. Wt: 189.68
InChI Key: BYCYZENIRLSGAB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C8H15N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor to 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride.

    3,5-Dimethyl-1-propyl-1H-pyrazole: The parent compound used in the synthesis.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications, especially in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)8(9)6(2)10-11;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCYZENIRLSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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